molecular formula C14H25N3O3 B8214651 tert-butyl 4-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate

tert-butyl 4-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate

Cat. No.: B8214651
M. Wt: 283.37 g/mol
InChI Key: CGGFPXITYJFFOZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 4-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate involves multiple steps. One common synthetic route includes the reaction of piperazine derivatives with tert-butyl 4-oxo-2-oxopiperazine-1-carboxylate under specific conditions . The reaction typically requires a solvent such as methanol and a catalyst like methanesulfonic acid, followed by refluxing to achieve the desired product . Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 4-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar compounds to tert-butyl 4-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate include other piperazine derivatives and pyrazino[1,2-a][1,4]diazocine analogs. These compounds share structural similarities but differ in their functional groups and substituents, which can significantly impact their chemical behavior and applications. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate are related compounds with distinct properties and uses .

Properties

IUPAC Name

tert-butyl 4-oxo-3,6,7,8,9,10,11,11a-octahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)16-9-11-8-15-6-4-5-7-17(11)12(18)10-16/h11,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGFPXITYJFFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCCCCN2C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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